In Vivo Biliary Iron Excretion: PMBH vs. Desferrioxamine and PFBH
In a rat model of iron overload, pyridoxal 4-methoxybenzoyl hydrazone (PMBH) significantly enhanced biliary iron excretion, outperforming the clinical standard desferrioxamine (DFO). Following a single intraperitoneal dose of 0.2 mmol/kg, PMBH yielded a 2‑hour cumulative iron excretion of 59 μg Fe, compared to 22 μg Fe for DFO under identical conditions [1]. The most potent analog, pyridoxal m‑fluorobenzoyl hydrazone (PFBH), reached 87 μg Fe, but PMBH demonstrated a key advantage: it was also effective after oral (gastric) administration, achieving a 6‑hour cumulative excretion of 34 μg Fe [1]. This oral activity is a critical differentiator for compounds intended to replace infusion‑dependent DFO.
| Evidence Dimension | Cumulative biliary iron excretion (μg Fe) |
|---|---|
| Target Compound Data | PMBH: 59 μg Fe (2 h, IP); 34 μg Fe (6 h, oral) |
| Comparator Or Baseline | DFO: 22 μg Fe (2 h, IP); PFBH: 87 μg Fe (2 h, IP) |
| Quantified Difference | PMBH excreted 2.7× more iron than DFO over 2 h (IP); PFBH excreted 4.0× more than DFO but lacked reported oral data in this study. |
| Conditions | Male rats, 0.2 mmol/kg IP or gastric administration, bile collected via cannulation, iron measured by atomic absorption spectrophotometry [1]. |
Why This Matters
This direct in vivo comparison demonstrates that PMBH provides both injectable and oral iron‑elimination capability, a feature not shared by DFO and only partially addressed by other PIH analogs, making it a strong candidate for procurement in oral chelator development programs.
- [1] Bláha K, Cikrt M, Nerudová J, Ponka HF. Biliary iron excretion in rats following treatment with analogs of pyridoxal isonicotinoyl hydrazone. Blood. 1998;91(11):4368-4372. View Source
